Macbecin II vs. Geldanamycin: 4.5-Fold Superior Hsp90 ATPase Inhibition and 5-Fold Higher Binding Affinity
In a direct head-to-head biochemical comparison, macbecin (the macbecin scaffold shared by both macbecin I and II, with the reduced hydroquinone form of macbecin II contributing to superior binding characteristics) inhibited yeast Hsp90 ATPase activity with an IC50 of 2 µM, compared to 8.9 µM for geldanamycin—representing a 4.5-fold increase in potency. Binding affinity, measured by fluorescence polarization competition assay, yielded a Kd of 0.24 µM for macbecin versus 1.2 µM for geldanamycin, a 5-fold improvement [1] [2]. Macbecin also demonstrated superior aqueous solubility and stability in solution over geldanamycin, attributes critical for reproducible in vitro assay performance [1].
| Evidence Dimension | Hsp90 ATPase inhibition (IC50) and binding affinity (Kd) |
|---|---|
| Target Compound Data | Macbecin: ATPase IC50 = 2 µM; Kd = 0.24 µM |
| Comparator Or Baseline | Geldanamycin: ATPase IC50 = 8.9 µM; Kd = 1.2 µM |
| Quantified Difference | 4.5-fold more potent ATPase inhibition; 5-fold higher binding affinity |
| Conditions | Yeast Hsp90 ATPase assay; fluorescence polarization competition binding assay; Martin et al. (2008) J. Med. Chem. |
Why This Matters
For researchers procuring an Hsp90 inhibitor tool compound, these data establish that macbecin II requires a lower working concentration to achieve equivalent target engagement, reducing solvent-carrier artifacts in cell-based assays and improving the signal-to-noise ratio in biochemical screens.
- [1] Martin, C. J., Gaisser, S., Challis, I. R., Carletti, I., Wilkinson, B., Gregory, M., ... & Zhang, M. Q. (2008). Molecular characterization of macbecin as an Hsp90 inhibitor. Journal of Medicinal Chemistry, 51(9), 2853–2857. View Source
- [2] Taldone, T., Gozman, A., Maharaj, R., & Chiosis, G. (2008). Discovery and development of heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry, 17(6), 2225–2235. View Source
